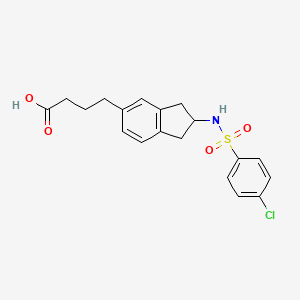

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid

Beschreibung

Historical Context of Indene Sulfonamide Derivatives

Indene sulfonamide derivatives emerged as a chemical class of interest in the late 20th century, with early work focusing on their synthesis via Friedel-Crafts alkylation and sulfonation reactions. The catalytic regioselective synthesis of indene derivatives from N-benzylic sulfonamides, reported in 2010, marked a pivotal advancement. This method utilized FeCl₃ to cleave sp³ carbon-nitrogen bonds, generating benzyl cation intermediates that reacted with disubstituted alkynes to form functionalized indenes. Subsequent studies explored the biological relevance of these structures, particularly their role as carbonic anhydrase inhibitors and inflammasome modulators.

The integration of butanoic acid side chains into indene sulfonamides, as seen in the target compound, represents a strategic modification to enhance solubility and target affinity. This innovation aligns with broader trends in medicinal chemistry, where carboxylic acid groups are employed to improve pharmacokinetic profiles.

Scientific Significance and Research Rationale

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid exemplifies the convergence of structural diversity and functional versatility. Key rationales for its study include:

- Multifunctional Pharmacophore Potential : The sulfonamide group acts as a hydrogen bond donor/acceptor, while the chlorophenyl moiety enhances lipophilicity and target binding. The butanoic acid tail introduces polarity, potentially enabling interactions with charged biological targets.

- Synthetic Flexibility : The compound’s scaffold permits regioselective modifications at the indene C5 position, enabling structure-activity relationship (SAR) studies.

- Biological Relevance : Analogous indene sulfonamides have demonstrated NLRP3 inflammasome inhibitory activity, suggesting therapeutic potential in inflammatory bowel disease and related conditions.

Compound Classification in Chemical Taxonomy

The compound belongs to three overlapping chemical classes:

Molecular Characteristics :

- IUPAC Name : 4-[2-[(4-Chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]butanoic acid.

- Molecular Formula : C₁₉H₂₀ClNO₄S.

- Molecular Weight : 393.9 g/mol.

- Key Functional Groups :

- 4-Chlorobenzenesulfonamide (electron-withdrawing substituent)

- Tetrahydroindene core (planar bicyclic system)

- Butanoic acid chain (C4 alkyl carboxylic acid).

Eigenschaften

CAS-Nummer |

114149-53-0 |

|---|---|

Molekularformel |

C19H20ClNO4S |

Molekulargewicht |

393.9 g/mol |

IUPAC-Name |

4-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]butanoic acid |

InChI |

InChI=1S/C19H20ClNO4S/c20-16-6-8-18(9-7-16)26(24,25)21-17-11-14-5-4-13(10-15(14)12-17)2-1-3-19(22)23/h4-10,17,21H,1-3,11-12H2,(H,22,23) |

InChI-Schlüssel |

SYJTYZKWYGESQH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC2=C1C=CC(=C2)CCCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid typically involves multiple steps. One common approach is to start with the indene structure and introduce the sulfonamide group through a series of reactions. The process may involve:

Formation of the Indene Core: This can be achieved through cyclization reactions.

Introduction of the Sulfonamide Group: This step often involves the reaction of the indene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Functionalization of the Butanoic Acid Side Chain: This can be done through various organic transformations, including oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Dihydro-2-(((4-Chlorphenyl)sulfonyl)amino)-1H-inden-5-butansäure kann mehrere Arten von chemischen Reaktionen eingehen:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um bestimmte Atome oder Gruppen im Molekül zu ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) können verwendet werden.

Substitution: Bedingungen für Substitutionsreaktionen beinhalten oft die Verwendung von Basen oder Säuren, um den Austausch von Gruppen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise könnte die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Anti-inflammatory Properties

- Anticancer Activity

- Neurological Effects

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anti-inflammatory Effects | Demonstrated significant reduction in markers of inflammation in animal models. | Suggests potential for treating chronic inflammatory diseases. |

| Cancer Cell Line Research | Showed cytotoxic effects on breast and colon cancer cell lines. | Indicates possible development as an anticancer agent. |

| Neuroprotection Study | Reduced oxidative stress markers in neuronal cell cultures. | Points towards potential use in neurodegenerative disease therapies. |

Wirkmechanismus

The mechanism by which 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonamide group is known to be a strong hydrogen bond acceptor, which can facilitate binding to active sites in proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

*Calculated based on formula C₁₉H₁₉ClN₂O₄S.

Key Observations:

- LY186641: Shares the dihydroindene core and 4-chlorophenyl group but replaces the butanoic acid with a sulfonylurea moiety. This substitution correlates with antineoplastic activity but also significant toxicity (e.g., methemoglobinemia) in clinical trials .

- 4-Oxobutanoic Acid Derivative (CAS 75382-32-0): Lacks the sulfonamide group and features a ketone in the butanoic acid chain, likely altering solubility and metabolic pathways compared to the target compound .

- Indole-Based Analog (CAS 899718-22-0) : Substitutes the indene core with indole and adds an acetyl group, which may enhance metabolic stability but reduce bioavailability due to increased molecular weight .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Properties of LY186641 (Benchmark for Sulfonamide Derivatives)

Mechanistic Insights:

- LY186641: Acts via inhibition of mitochondrial electron transport, leading to oxidative stress and apoptosis in cancer cells. The butanoic acid in the target compound could modulate this mechanism by altering cellular uptake or binding affinity .

- Toxicity Profile: Methemoglobinemia and hemolytic anemia observed with LY186641 are likely linked to its sulfonylurea group. The target compound’s butanoic acid moiety may mitigate these effects by reducing redox reactivity .

Biologische Aktivität

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid is a compound of interest due to its potential pharmacological properties. This article focuses on the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique indene structure with a sulfonamide group and a butanoic acid moiety, which may contribute to its biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and modulating receptor interactions.

Biological Activity Overview

Research has demonstrated that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing sulfonamide groups have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Several studies indicate that derivatives of sulfonamides can act as effective inhibitors of enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

- Cytotoxic Effects : Related compounds have been reported to exhibit cytotoxicity against cancer cell lines, suggesting potential anticancer properties .

Antibacterial Activity

A study synthesized several derivatives with sulfonamide groups and tested their antibacterial efficacy. The results showed that certain compounds had IC50 values significantly lower than traditional antibiotics, indicating their potential as effective antibacterial agents. For instance, one compound demonstrated an IC50 value of 2.14 µM against urease, compared to a reference standard value of 21.25 µM .

Enzyme Inhibition

The compound's ability to inhibit AChE was assessed through in vitro assays. The results indicated that it could effectively reduce enzyme activity, which is particularly relevant for conditions like Alzheimer's disease. The inhibition rates were comparable to those of known AChE inhibitors .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from similar indene structures displayed IC50 values in the micromolar range against breast and lung cancer cells .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Binding : The sulfonamide moiety facilitates binding to active sites on enzymes such as urease and AChE, inhibiting their activity.

- Cell Membrane Interaction : The lipophilic nature of the chlorophenyl group may enhance membrane permeability, allowing the compound to exert its effects within cellular environments.

Data Tables

Q & A

Q. What are the critical steps for synthesizing 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) sulfonylation of the 4-chlorophenyl group to form the sulfonyl chloride intermediate, followed by (2) coupling with the indene-butanoic acid backbone via nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents like THF, controlled temperature at 0–5°C for sulfonylation) are critical to avoid hydrolysis of the sulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials .

Q. How is the compound characterized for structural validation?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., sulfonamide NH at δ 8–9 ppm, indene protons at δ 6.5–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (CHClNOS, expected [M+H] ~ 400.08).

- FT-IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and carboxylic acid (O-H stretch at 2500–3300 cm) functional groups .

Q. What safety precautions are essential during handling?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritancy (evidenced in structurally similar sulfonamides).

- Store at 2–8°C under inert atmosphere (N) to prevent degradation.

- In case of exposure, rinse with water and consult a physician immediately, providing the SDS for reference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide coupling efficiency?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalyst Use : Employ triethylamine or DMAP to enhance nucleophilicity of the amine group.

- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track reaction progress and identify side products (e.g., hydrolyzed sulfonic acid). Adjust stoichiometry (1.2:1 sulfonyl chloride:indene-amine) to favor product formation .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Contradiction Analysis : If NMR shows unexpected peaks, perform 2D NMR (COSY, HSQC) to assign signals accurately.

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra (software: Gaussian, ORCA).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or oxidation derivatives) .

Q. What strategies ensure stability in aqueous formulations for biological testing?

- Methodological Answer :

- pH Optimization : Conduct stability studies across pH 3–8 (buffers: citrate-phosphate) to identify degradation hotspots (e.g., carboxylic acid deprotonation at high pH).

- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose, mannitol) to enhance shelf life.

- HPLC Monitoring : Track degradation products (e.g., sulfonamide hydrolysis) under accelerated conditions (40°C/75% RH) .

Q. How to design assays for evaluating target binding affinity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (K, k/k).

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon ligand-receptor interaction.

- Competitive ELISA : Use labeled competitors to assess IC values in complex biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.